molecular formula C16H15Cl2NO2 B5559753 N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5559753
M. Wt: 324.2 g/mol
InChI Key: DDVQXMXQUJYRLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide involves various chemical reactions that allow for the introduction of dichloro and dimethylphenoxy groups into the acetamide framework. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds shows specific conformations and hydrogen bonding patterns. For instance, 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and similar molecules exhibit a syn conformation to the methyl substituent in the aromatic ring, influencing their overall molecular geometry and stability through intermolecular N—H⋯O hydrogen bonds (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide often explore their reactivity under various conditions. The introduction of chloro and methyl groups can significantly affect the compound's chemical behavior, as seen in the synthesis and reactivity studies of related acetamides. These modifications can lead to differences in electron distribution, affecting their potential for further chemical transformations (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of compounds similar to N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure of related acetamides reveals specific orientations and hydrogen bonding patterns that could influence their solubility and melting points (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds akin to N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, are influenced by their molecular structure. The presence of dichloro and dimethylphenoxy groups affects the electron density around the acetamide nucleus, leading to specific reactivity patterns. Studies on similar compounds provide insights into how these functional groups interact with different chemical agents, offering a basis for predicting the behavior of N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide under various chemical conditions (Sharma et al., 2018).

Scientific Research Applications

X-ray Powder Diffraction in Pesticide Derivatives

Research involving derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide and N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide highlights their characterization using X-ray powder diffraction, suggesting potential applications as pesticides. These studies provide new diffraction data, including experimental and calculated peaks, relative peak intensities, and unit-cell parameters, indicating the compounds' structural uniqueness and potential utility in agricultural sciences (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Tarasiuk, & Pikus, 2011).

Fluorescent Probe for Environmental Analysis

A fluorescent probe study for sensitive detection of carbonyl compounds in water samples showcases the application of related compounds in environmental analysis. This approach is crucial for tracing small amounts of pollutants, indicating the relevance of such compounds in monitoring and improving water quality (Houdier, Perrier, Defrancq, & Legrand, 2000).

Anticancer Drug Synthesis and Analysis

Research on the synthesis and molecular docking analysis of an anticancer drug utilizing a similar compound structure has been conducted. This highlights the compound's potential application in medical research, specifically targeting cancer treatments through structural analysis and in silico modeling (Sharma et al., 2018).

NMR Spectral Studies for Structural Elucidation

NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides provide insights into the influence of substitution on chemical shifts, which is fundamental in understanding the chemical behavior and potential applications of such compounds (Gowda & Gowda, 2007).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-12-6-7-13(17)14(18)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQXMXQUJYRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

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